1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
CAS No.: 923239-47-8
Cat. No.: VC7777347
Molecular Formula: C14H19ClN2O3S
Molecular Weight: 330.83
* For research use only. Not for human or veterinary use.
![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine - 923239-47-8](/images/structure/VC7777347.png)
Specification
CAS No. | 923239-47-8 |
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Molecular Formula | C14H19ClN2O3S |
Molecular Weight | 330.83 |
IUPAC Name | 2-chloro-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C14H19ClN2O3S/c1-11-3-4-13(9-12(11)2)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3 |
Standard InChI Key | AFANJHNEBFVQDC-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-(chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine consists of a six-membered piperazine ring substituted at two nitrogen atoms. The 4-position nitrogen is bonded to a 3,4-dimethylphenylsulfonyl group (), while the 1-position nitrogen is functionalized with a chloroacetyl moiety (). The sulfonyl group introduces electron-withdrawing characteristics, enhancing the compound’s stability and reactivity in nucleophilic environments . The chloroacetyl group, a reactive alkylating agent, contributes to the compound’s potential as an intermediate in drug synthesis .
Physicochemical Characteristics
Key physicochemical properties inferred from structural analogs include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) due to the sulfonyl group’s polarity, but limited solubility in water .
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Stability: Susceptibility to hydrolysis under alkaline conditions, particularly at the chloroacetyl group, necessitating storage in anhydrous environments .
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Melting Point: Estimated range of 120–140°C based on comparisons with sulfonylated piperazine derivatives .
A comparative analysis of structurally related compounds is presented in Table 1.
Table 1: Comparative Analysis of Piperazine Derivatives
Synthesis and Manufacturing
Synthetic Route Design
The synthesis of 1-(chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine follows a two-step protocol derived from established piperazine functionalization strategies :
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Sulfonylation of Piperazine:
Piperazine reacts with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 4-[(3,4-dimethylphenyl)sulfonyl]piperazine. This step typically employs dichloromethane as the solvent at 0–5°C to minimize side reactions . -
Chloroacetylation:
The secondary amine of 4-[(3,4-dimethylphenyl)sulfonyl]piperazine undergoes acylation with chloroacetyl chloride. The reaction is conducted in acetone or tetrahydrofuran (THF) under alkaline conditions (e.g., aqueous NaOH) to facilitate deprotonation and nucleophilic attack .
Optimization Challenges
Critical parameters influencing yield and purity include:
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Temperature Control: Excessive heat during sulfonylation promotes sulfonate ester formation, reducing product purity .
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Stoichiometry: A 1:1 molar ratio of piperazine to sulfonyl chloride ensures mono-substitution, avoiding disulfonylated byproducts .
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Workup Procedures: Precipitation in cold hydrochloric acid (HCl) effectively isolates the hydrochloride salt, enhancing crystallinity .
Comparative Analysis with Related Compounds
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